Physicochemical properties of Chromone-6-boronic acid pinacol ester
Physicochemical properties of Chromone-6-boronic acid pinacol ester
An In-Depth Technical Guide to the Physicochemical Properties of Chromone-6-boronic acid pinacol ester
Abstract
Chromone-6-boronic acid pinacol ester (CAS 928773-42-6) is a pivotal intermediate in contemporary organic synthesis, particularly for drug discovery and materials science. Its structure marries the biologically significant chromone scaffold with the versatile reactivity of a boronic acid pinacol ester, making it a valuable building block for creating complex molecules via cross-coupling reactions. This guide provides a comprehensive technical overview of its core physicochemical properties, stability profile, and critical analytical methodologies. We delve into the causality behind its enhanced stability compared to the free boronic acid, address the primary challenge of hydrolytic degradation during analysis, and present field-proven protocols for its accurate characterization and handling. This document is intended for researchers, medicinal chemists, and process development scientists who utilize boronic esters and require a deep, practical understanding of this specific reagent.
Introduction: A Molecule of Strategic Importance
The strategic value of Chromone-6-boronic acid pinacol ester lies in the fusion of two powerful chemical motifs. The chromone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. The boronic acid pinacol ester functional group is an indispensable tool for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1]
The pinacol ester form offers significant advantages over the corresponding free boronic acid. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically and electronically shields the boron atom, imparting greater stability towards air and moisture.[1][2] This enhanced stability translates to a longer shelf-life, easier handling, and amenability to standard purification techniques like silica gel chromatography, which are often problematic for free boronic acids.[1]
Chemical Identity
A precise understanding of the molecule's fundamental properties is the foundation of its effective use.
| Property | Value | Source(s) |
| Chemical Name | Chromone-6-boronic acid pinacol ester | [3] |
| Synonym | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-chromen-4-one | N/A |
| CAS Number | 928773-42-6 | [3][4][5] |
| Molecular Formula | C₁₅H₁₇BO₄ | [3][4][5] |
| Molecular Weight | 272.10 g/mol | [4] |
| Exact Mass | 272.12200 u | [6] |
Stability and Handling: The Pinacol Advantage
The primary reason for employing the pinacol ester of a boronic acid is stability. Free boronic acids are susceptible to two main degradation pathways: dehydration to form cyclic trimers known as boroxines, and protodeboronation under certain conditions.[2] These pathways reduce purity and can lead to inconsistent reactivity.
Mechanism of Protection
The pinacol group forms a robust cyclic ester with the boronic acid. This structure serves two purposes:
-
Steric Hindrance: The bulky methyl groups on the pinacol backbone physically block the approach of water molecules, inhibiting hydrolysis.[7]
-
Electronic Stabilization: The oxygen atoms of the diol engage the vacant p-orbital of the sp²-hybridized boron atom, reducing its Lewis acidity and susceptibility to nucleophilic attack.[8]
This protection makes the compound significantly easier to handle and store compared to its free acid counterpart.[1][2]
Caption: Stability of the pinacol ester versus degradation pathways of the free boronic acid.
Recommended Handling and Storage
To ensure the integrity of the reagent, adherence to proper laboratory procedures is critical.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] It should be kept away from incompatible materials such as strong oxidizing agents.[11]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[11][12] Standard personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[11][12]
-
Fire Safety: Avoid heat, sparks, and open flames.[11][13] Use non-sparking tools for transfers.[10]
-
Disposal: Chromone-6-boronic acid pinacol ester and any contaminated materials should be treated as hazardous waste and disposed of according to institutional and local regulations.[12] Do not dispose of down the drain or in regular trash.[12]
Analytical Characterization: Overcoming Hydrolysis
The single most significant challenge in the analysis of boronic acid pinacol esters is their tendency to hydrolyze to the corresponding boronic acid, particularly under the aqueous conditions of reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15][16] This on-column degradation can lead to inaccurate purity assessments, showing a falsely high level of the boronic acid impurity.
High-Performance Liquid Chromatography (HPLC)
The key to accurate HPLC analysis is to choose conditions that suppress this hydrolysis.
Caption: Decision workflow for selecting the appropriate HPLC method.
Protocol 1: RP-HPLC for Purity Assessment of the Ester
Causality: This method is designed to minimize sample degradation before and during analysis. Using a non-aqueous, aprotic solvent for sample preparation is the most critical step to prevent premature hydrolysis.[14] A column with low residual silanol activity is chosen to reduce catalytic sites for on-column hydrolysis.[16]
-
Sample Preparation: Dissolve the sample in a strictly non-aqueous and aprotic diluent, such as acetonitrile (ACN) or tetrahydrofuran (THF). Do not use methanol, ethanol, or aqueous buffers for stock solutions.
-
Column: Waters XTerra MS C18 or equivalent low-silanol activity column.[16]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water (use of a pH modifier like formic acid should be carefully evaluated as it may increase hydrolysis).[16]
-
Gradient: Develop a suitable gradient from high organic to an appropriate final composition to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or slightly elevated (e.g., 30-35 °C). Note that higher temperatures can accelerate hydrolysis.[16]
-
Detection: UV, at an appropriate wavelength for the chromone scaffold (e.g., 254 nm, 290 nm).
Protocol 2: HILIC for Simultaneous Analysis of Ester and Boronic Acid
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) operates with a high percentage of organic solvent in the mobile phase, which effectively suppresses the water-driven hydrolysis reaction on the column.[15] This makes it the superior choice for accurately quantifying both the pinacol ester and its potential boronic acid degradant in a single run.[15]
-
Sample Preparation: Dissolve the sample in acetonitrile.
-
Column: ZIC-cHILIC or equivalent HILIC stationary phase.[15]
-
Mobile Phase A: Acetonitrile with 5-10 mM ammonium acetate/formate.
-
Mobile Phase B: Water with 5-10 mM ammonium acetate/formate.
-
Gradient: Start at high organic (e.g., 95% A) and decrease the organic content to elute the more polar boronic acid, followed by the less polar pinacol ester.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV and/or Mass Spectrometry (MS). The mobile phase is MS-compatible.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for structural confirmation.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the chromone ring, a singlet for the C-2 proton of the chromone, and a sharp, large singlet around 1.3 ppm corresponding to the 12 equivalent protons of the four methyl groups on the pinacol moiety.
-
¹³C NMR: Aromatic signals and carbonyl signals will be present. A key feature is the signal for the quaternary carbons of the pinacol group around 83-84 ppm. The carbon atom directly attached to the boron (C-6 of the chromone ring) may be broadened or absent due to quadrupolar relaxation from the adjacent boron atom.[17]
-
¹¹B NMR: A broad singlet is expected in the region of δ 30-34 ppm, which is characteristic of a tetracoordinate boronate ester.[17]
Protocol: Sample Preparation for NMR Analysis
-
Solvent Selection: Use a dry, deuterated aprotic solvent such as CDCl₃ or DMSO-d₆.
-
Procedure: Weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Add ~0.6 mL of the deuterated solvent.
-
Cap the tube and gently agitate to dissolve the sample completely.
-
Acquire spectra immediately. The presence of trace water can slowly lead to the appearance of signals from the hydrolyzed boronic acid.
Mass Spectrometry (MS)
MS is used for molecular weight confirmation and impurity identification.
-
Ionization: Electrospray ionization (ESI) can be challenging for non-polar boronic esters.[18] Atmospheric Pressure Chemical Ionization (APCI) may provide better results.
-
GC-MS: Due to the volatility of the pinacol ester, GC-MS can be a powerful tool for purity analysis and for detecting volatile or semi-volatile impurities, such as unreacted bis(pinacolato)diboron (BPD).[19]
Conclusion
Chromone-6-boronic acid pinacol ester is a highly stable and versatile synthetic building block. Its physicochemical profile is dominated by the robust nature of the pinacol ester, which confers excellent shelf-life and handling characteristics. However, this stability is conditional, and users must be acutely aware of the compound's susceptibility to hydrolysis, especially during analytical procedures. By employing the specialized, non-aqueous analytical protocols detailed in this guide, researchers can ensure the accurate assessment of purity and quality, leading to more reproducible and successful outcomes in their synthetic endeavors. This deep understanding of the molecule's properties is not merely academic; it is a prerequisite for its effective application in the rigorous environments of pharmaceutical and materials research.
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- Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Inform
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper
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- How do I get boronic acid ionization on LCMS?
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